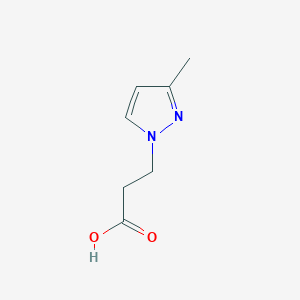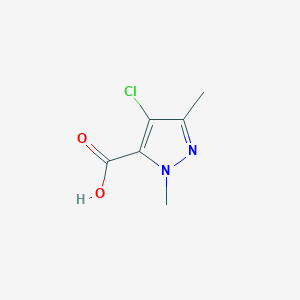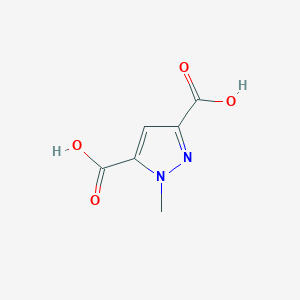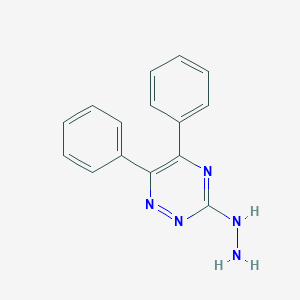![molecular formula C21H14F4N4O2 B187834 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5846-72-0](/img/structure/B187834.png)
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It can also inhibit the activity of enzymes involved in glucose metabolism, which can improve glucose tolerance. Additionally, it can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include the inhibition of cell growth and division, improved glucose tolerance, and neuroprotection. Studies have shown that this compound can inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals. Additionally, it can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, research can be conducted on its potential use in combination with other drugs for the treatment of various diseases. Finally, studies can be conducted on its potential as a diagnostic tool for the detection of cancer and other diseases.
合成法
The synthesis of 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multistep process. The first step involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The second step involves the reaction of 2-chloro-5-methylbenzoic acid with 4-fluoroaniline to form 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide. The third step involves the reaction of 5-(4-fluorophenyl)-2-chloro-N-(2-hydroxy-5-methylphenyl)benzamide with trifluoromethylpyrazole to form 5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
科学的研究の応用
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-diabetic properties and can improve glucose tolerance. Additionally, it has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
CAS番号 |
5846-72-0 |
|---|---|
製品名 |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
分子式 |
C21H14F4N4O2 |
分子量 |
430.4 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O2/c1-11-2-7-17(30)15(8-11)27-20(31)16-10-19-26-14(12-3-5-13(22)6-4-12)9-18(21(23,24)25)29(19)28-16/h2-10,30H,1H3,(H,27,31) |
InChIキー |
LMLIEECDZMACRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



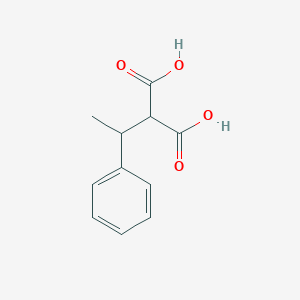
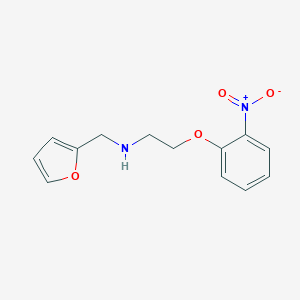

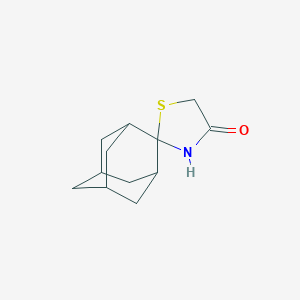
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

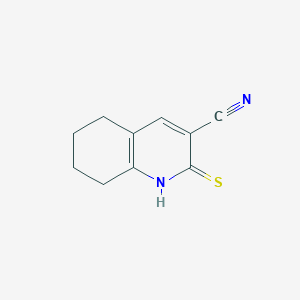
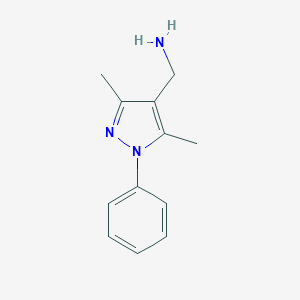
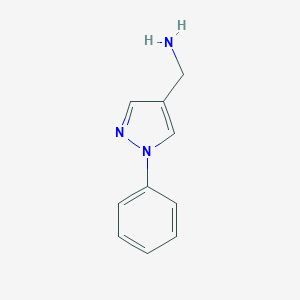
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
